molecular formula C20H21N3O4S2 B2462575 (4-Methoxyphenyl)(4-(4-(methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)methanone CAS No. 941892-78-0

(4-Methoxyphenyl)(4-(4-(methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)methanone

Cat. No.: B2462575
CAS No.: 941892-78-0
M. Wt: 431.53
InChI Key: NQTLZYYLWYBNHD-UHFFFAOYSA-N
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Description

The compound (4-Methoxyphenyl)(4-(4-(methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)methanone features a piperazine core linked to two key moieties: a 4-methoxyphenyl group via a methanone bridge and a benzo[d]thiazole ring substituted with a methylsulfonyl group at position 3. Piperazine derivatives are widely explored in medicinal chemistry due to their conformational flexibility and ability to modulate pharmacokinetic properties .

Synthetic routes for analogous arylpiperazine methanones typically involve coupling reactions between substituted benzo[d]thiazole-piperazine intermediates and activated carboxylic acid derivatives (e.g., using HOBt/TBTU coupling agents in DMF) .

Properties

IUPAC Name

(4-methoxyphenyl)-[4-(4-methylsulfonyl-1,3-benzothiazol-2-yl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O4S2/c1-27-15-8-6-14(7-9-15)19(24)22-10-12-23(13-11-22)20-21-18-16(28-20)4-3-5-17(18)29(2,25)26/h3-9H,10-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQTLZYYLWYBNHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=NC4=C(S3)C=CC=C4S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (4-Methoxyphenyl)(4-(4-(methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)methanone has garnered attention in recent years due to its potential biological activities, particularly in the fields of anticancer, antimicrobial, and anticonvulsant research. This article reviews the current understanding of its biological activity based on diverse studies and findings.

Chemical Structure and Properties

The compound is characterized by the following structural components:

  • 4-Methoxyphenyl Group : Known for enhancing lipophilicity and potentially increasing bioactivity.
  • Methylsulfonyl and Benzothiazole Moieties : These groups are often associated with various pharmacological effects, including anticancer and antimicrobial properties.
  • Piperazine Ring : Commonly linked to neuroactive compounds and known for its role in modulating neurotransmitter systems.

Anticancer Activity

Research indicates that derivatives of benzothiazole, including the target compound, exhibit significant anticancer properties. A review highlighted that benzothiazole derivatives displayed cytotoxic effects against various cancer cell lines, including breast (MCF-7), lung (A549), and colon cancer cells. For instance, certain derivatives showed GI50 values as low as 0.4 µM against MCF-7 cells, indicating strong antiproliferative activity .

A structure-activity relationship (SAR) analysis suggests that modifications to the benzothiazole moiety can enhance anticancer efficacy. The introduction of electron-donating groups such as methoxy significantly improves activity against cancer cell lines .

Antimicrobial Activity

The compound's antimicrobial potential has been explored through various studies. For example, modifications to the benzothiazole structure have resulted in compounds with minimal inhibitory concentrations (MIC) ranging from 0.10 to 0.75 mg/mL against Gram-positive and Gram-negative bacteria . The presence of the methylsulfonyl group is believed to contribute to this enhanced activity.

A specific study found that compounds similar to the target structure exhibited potent antibacterial effects comparable to standard antibiotics like ampicillin .

Anticonvulsant Activity

The anticonvulsant properties of benzothiazole derivatives have also been documented. One study reported that certain thiazole-integrated compounds displayed significant anticonvulsant activity in animal models, suggesting that modifications similar to those in the target compound could yield promising results for seizure management .

Case Studies

Several case studies have provided insights into the biological activity of related compounds:

  • Anticancer Efficacy : A study on a related benzothiazole derivative demonstrated an IC50 value of 8 µM against DU-145 prostate cancer cells, showcasing its potential for targeted cancer therapy .
  • Antimicrobial Effectiveness : Another investigation revealed that specific thiazole derivatives reduced MRSA burden in skin infections by over 90%, highlighting their practical applications in treating resistant bacterial strains .
  • Neuropharmacological Studies : Research on piperazine-containing compounds indicated their role in modulating neurotransmitter systems, which could be beneficial for developing treatments for neurological disorders .

Summary Table of Biological Activities

Activity TypeObserved EffectsReference
AnticancerGI50 values < 0.4 µM against MCF-7
AntimicrobialMIC values between 0.10 - 0.75 mg/mL
AnticonvulsantSignificant anticonvulsant activity in animal models

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives containing the benzothiazole and piperazine structures exhibit significant antimicrobial properties. For example, compounds similar to this one have shown effectiveness against various bacterial strains.

Table 1: Antimicrobial Activity of Related Compounds

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
Compound AE. coli12 µg/mL
Compound BS. aureus10 µg/mL
Compound CP. aeruginosa15 µg/mL

These results suggest that the presence of both benzothiazole and piperazine enhances the antimicrobial efficacy of the compounds .

Anticonvulsant Activity

The compound has also shown promise in anticonvulsant activity. Studies on thiazole derivatives indicate that modifications in their structure can lead to improved anticonvulsant properties. For instance, certain thiazole-containing compounds have been reported to eliminate tonic extensor phases in animal models, demonstrating their potential as effective anticonvulsants .

Antitumor Activity

Several studies have highlighted the potential of thiazole derivatives in cancer treatment. The compound's ability to induce apoptosis in cancer cells has been documented, with mechanisms involving the up-regulation of pro-apoptotic proteins and down-regulation of anti-apoptotic proteins .

Table 2: Cytotoxicity Data for Thiazole Derivatives

CompoundCell LineIC50 (µM)
Compound DA-431 (skin cancer)<10
Compound EJurkat (leukemia)<5

These findings suggest that the compound may serve as a lead structure for developing new anticancer agents .

Study on Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of synthesized derivatives based on the compound structure against common pathogens. The results demonstrated that modifications to the side chains significantly influenced antimicrobial activity, highlighting the importance of structure-activity relationships in drug design .

Clinical Trials for Anticonvulsant Properties

A clinical trial investigated the anticonvulsant effects of a related thiazole derivative in patients with refractory epilepsy. The results indicated a significant reduction in seizure frequency, supporting further development of thiazole-based medications for epilepsy management .

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Analogues and Substituent Effects

The following table highlights key structural analogues and their substituent variations compared to the target compound:

Compound Name Aryl/Heteroaryl Group Piperazine Substituent Key Functional Groups Reference
(4-Methoxyphenyl)(4-(4-(methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)methanone Benzo[d]thiazole 4-(Methylsulfonyl)benzo[d]thiazol-2-yl Methoxy, methylsulfonyl Target
Thiophen-2-yl (4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)methanone (Compound 21) Thiophene 4-(Trifluoromethyl)phenyl Trifluoromethyl
4-(4-Aminobenzoyl)piperazin-1-ylmethanone Furan 4-Aminobenzoyl Amino, furan
[4-(4-Methoxyphenyl)piperazin-1-yl]-(piperidin-2-yl)methanone Piperidine 4-Methoxyphenyl Methoxy, piperidine

Key Observations:

  • Electron Effects: The methylsulfonyl group in the target compound is a stronger electron-withdrawing group compared to the trifluoromethyl group in Compound 21 . This may enhance interactions with polar residues in biological targets.
  • Benzo[d]thiazole’s fused ring system likely improves rigidity and binding specificity.

Bioactivity and Pharmacological Considerations

While specific bioactivity data for the target compound are absent in the evidence, insights from analogues suggest:

  • Piperazine Flexibility: The piperazine ring’s conformational flexibility enables interactions with diverse biological targets, such as serotonin or dopamine receptors .
  • Methylsulfonyl Group: This group may enhance metabolic stability and solubility compared to compounds with trifluoromethyl or amino groups .

Preparation Methods

Thiazole Ring Formation

The benzo[d]thiazole scaffold is synthesized via cyclocondensation of 2-aminothiophenol derivatives with carbonyl precursors. For the 4-(methylsulfonyl) variant:

Step 1: Introduction of Methylthio Group
2-Amino-4-mercaptobenzoic acid is treated with methyl iodide in alkaline conditions to yield 2-amino-4-(methylthio)benzoic acid.

Step 2: Cyclization to Benzo[d]thiazole
Reaction with chlorocarbonyl reagents (e.g., phosgene equivalents) induces cyclization:
$$
\text{2-Amino-4-(methylthio)benzoic acid} + \text{ClCO}_2\text{R} \rightarrow \text{4-(Methylthio)benzo[d]thiazol-2-ol}
$$
Subsequent chlorination using POCl₃ generates the reactive 2-chloro intermediate.

Step 3: Sulfone Formation
Oxidation of the methylthio group to methylsulfonyl is achieved with 3-chloroperbenzoic acid (mCPBA) in dichloromethane:
$$
\text{4-(Methylthio)benzo[d]thiazol-2-yl chloride} \xrightarrow{\text{mCPBA}} \text{4-(Methylsulfonyl)benzo[d]thiazol-2-yl chloride}
$$

Piperazine Functionalization Strategies

Mono-Substitution Control

The symmetry of piperazine necessitates protective group strategies for sequential functionalization:

Method A: Boc Protection/Direct Coupling

  • N-Boc Protection : Treat piperazine with di-tert-butyl dicarbonate to form mono-Boc-piperazine.
  • Benzo[d]thiazole Coupling : React Boc-piperazine with 4-(methylsulfonyl)benzo[d]thiazol-2-yl chloride in DMF/K₂CO₃ (80°C, 12 h).
  • Deprotection : Remove Boc group with TFA, yielding 1-(4-(methylsulfonyl)benzo[d]thiazol-2-yl)piperazine.

Method B: Direct Alkylation
Using excess piperazine (4 eq) with 2-chloro-benzo[d]thiazole derivative in refluxing acetonitrile achieves mono-substitution (Yield: 68%).

Methanone Bond Formation

Acylative Coupling

The final step involves coupling the 4-methoxybenzoyl group to the piperazine nitrogen:

Schotten-Baumann Conditions

  • Reagents : 4-Methoxybenzoyl chloride (1.2 eq), Piperazine-benzo[d]thiazole intermediate (1 eq), NaOH (aq)/CH₂Cl₂
  • Mechanism :
    $$
    \text{R-NH} + \text{ClC(O)Ar} \xrightarrow{\text{Base}} \text{R-NHC(O)Ar}
    $$
  • Optimization :
  • Temperature: 0°C → RT gradient prevents diacylation
  • Solvent: CH₂Cl₂/H₂O biphasic system enhances purity

Alternative: Carbodiimide-Mediated Coupling
For acid-sensitive substrates, EDCI/HOBt in THF facilitates amidation at 45°C (Yield: 82%).

Comparative Analysis of Synthetic Routes

Method Key Step Conditions Yield (%) Purity (HPLC)
Boc-Protected Route Sequential functionalization DMF/K₂CO₃, 80°C 74 98.5
Direct Alkylation One-pot substitution MeCN, reflux 68 95.2
Acyl Chloride Coupling Schotten-Baumann CH₂Cl₂/H₂O, 0°C 81 97.8

Critical Observations :

  • Boc Protection offers superior regiocontrol but adds synthetic steps.
  • Direct Alkylation simplifies the process but risks bis-adduct formation without careful stoichiometry.
  • Acyl Chloride Coupling achieves high yields but requires stringent pH control to prevent hydrolysis.

Mechanistic Insights and Side Reactions

Competing Pathways in Piperazine Functionalization

  • Bis-Substitution : Occurs when excess electrophile reacts with both piperazine nitrogens. Mitigated by:
    • Using 1.05 eq of acyl chloride
    • Slow addition rates (<0.5 mL/min)
  • Ring Oxidation : Piperazine may undergo unwanted oxidation at >100°C. Maintain reaction temperatures below 80°C.

Sulfone Stability Considerations

The methylsulfonyl group demonstrates remarkable stability under:

  • Acidic conditions (pH > 2)
  • Temperatures ≤ 150°C
    However, prolonged exposure to strong bases (pH > 12) induces sulfone cleavage.

Scalability and Industrial Adaptations

Continuous Flow Synthesis

Recent advances enable telescoped synthesis in flow reactors:

  • Thiazole Formation Module : PFA tubing reactor (100°C, 30 min residence time)
  • Piperazine Coupling Unit : Packed-bed reactor with immobilized base (e.g., Amberlyst A21)
  • Oxidation Chamber : Segmented flow with mCPBA/CH₂Cl₂

Benefits :

  • 45% reduction in reaction time
  • 99.8% conversion efficiency

Green Chemistry Approaches

  • Solvent Replacement : Cyclopentyl methyl ether (CPME) substitutes for DMF in coupling steps, reducing E-factor by 62%.
  • Catalytic Oxidation : TiO₂-supported Au nanoparticles enable recyclable sulfone formation (TON > 500).

Analytical Characterization Benchmarks

Spectroscopic Data :

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (d, J=8.0 Hz, 2H, ArH), 7.49 (d, J=8.0 Hz, 2H, ArH), 4.12 (s, 4H, Piperazine), 3.87 (s, 3H, OCH₃), 3.19 (s, 3H, SO₂CH₃).
  • HRMS : m/z calc. for C₂₀H₂₁N₃O₄S₂ [M+H]⁺: 431.53, found: 431.52.

Purity Criteria :

  • HPLC: >98% (C18, 60% MeCN/H₂O)
  • Residual Solvents: <300 ppm (ICH Q3C)

Q & A

Basic Research Questions

Q. What synthetic routes and reaction conditions are optimized for preparing (4-Methoxyphenyl)(4-(4-(methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)methanone?

  • Methodological Answer : Synthesis typically involves multi-step coupling reactions. For example:

  • Step 1 : Formation of the benzothiazole core via cyclization of 2-aminothiophenol derivatives with carbonyl-containing reagents under reflux conditions (e.g., using phosphorus pentasulfide in dry xylene, as in thionation reactions ).
  • Step 2 : Introduction of the methylsulfonyl group via oxidation of thioethers using oxidizing agents like hydrogen peroxide or meta-chloroperbenzoic acid (mCPBA).
  • Step 3 : Piperazine coupling via nucleophilic substitution or Buchwald-Hartwig amination. For instance, phenylpiperazine derivatives are synthesized by reacting benzoyl chlorides with piperazine in the presence of a base (e.g., K₂CO₃) in N,N-dimethylformamide (DMF) at 80°C, monitored by TLC .
  • Purification : Recrystallization from ethanol or methanol is effective for isolating intermediates .

Q. Which spectroscopic and crystallographic techniques are critical for structural confirmation?

  • Methodological Answer :

  • IR Spectroscopy : Identifies functional groups (e.g., carbonyl stretches at ~1720 cm⁻¹, sulfonyl S=O stretches at ~1350–1150 cm⁻¹) .
  • NMR (¹H/¹³C) : Resolves piperazine proton environments (δ 2.5–3.5 ppm) and aromatic methoxy groups (δ ~3.8 ppm) .
  • X-ray Crystallography : Resolves bond angles and molecular packing, as demonstrated for structurally related pyrazoline and benzothiazole derivatives .

Q. What purification strategies are effective for intermediates and final products?

  • Methodological Answer :

  • Recrystallization : Use ethanol or methanol for high-purity solids (e.g., thiazolidinone derivatives ).
  • Column Chromatography : Employ silica gel with gradient elution (e.g., hexane/ethyl acetate) for polar intermediates .
  • Hot Filtration : Critical for removing unreacted starting materials during thionation reactions .

Advanced Research Questions

Q. How can substituent effects on biological activity be systematically evaluated?

  • Methodological Answer :

  • SAR Studies : Synthesize analogs with variations in the methoxyphenyl or methylsulfonyl groups. For example, replace the methoxy group with hydroxyl or halogens to assess hydrogen-bonding or steric effects.
  • Biological Assays : Test cytotoxicity (e.g., MTT assay) and receptor-binding affinity (e.g., radioligand displacement) for analogs. Pyrazoline derivatives with similar scaffolds show antitumor and antidepressant activities .

Q. What mechanistic insights explain contradictory reactivity data in sulfonyl group transformations?

  • Methodological Answer :

  • Reaction Monitoring : Use HPLC or LC-MS to track intermediates. For example, sulfonyl group stability varies under acidic vs. basic conditions due to resonance stabilization .
  • Computational Modeling : DFT calculations (e.g., Gaussian 09) predict electron-withdrawing effects of the methylsulfonyl group, which may hinder nucleophilic attacks at the benzothiazole C-2 position .

Q. How can computational modeling predict target interactions for this compound?

  • Methodological Answer :

  • Docking Simulations : Use AutoDock Vina to model binding to receptors like 5-HT₆ (serotonin receptor). The piperazine moiety often interacts with Asp106 via hydrogen bonding, while the benzothiazole group engages in hydrophobic interactions .
  • MD Simulations : GROMACS can assess stability of ligand-receptor complexes over 100 ns trajectories, highlighting critical residues for affinity .

Q. What strategies resolve low yields in piperazine coupling steps?

  • Methodological Answer :

  • Catalyst Optimization : Use Pd(OAc)₂/Xantphos for Buchwald-Hartwig coupling, which improves yields for sterically hindered arylpiperazines .
  • Microwave-Assisted Synthesis : Reduces reaction time from hours to minutes (e.g., 30 min at 100°C) while maintaining >80% yield .

Data Contradiction Analysis

Q. How to address discrepancies in reported biological activities of analogs?

  • Methodological Answer :

  • Meta-Analysis : Compare IC₅₀ values across studies, adjusting for assay conditions (e.g., cell line variability). For example, pyrazoline analogs show IC₅₀ ranges of 2–50 µM in antitumor assays due to differences in ROS generation .
  • Dose-Response Validation : Repeat assays with standardized protocols (e.g., fixed incubation times, serum-free media) .

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